molecular formula C16H10ClN7O5 B4926967 5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione

5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione

Cat. No.: B4926967
M. Wt: 415.7 g/mol
InChI Key: OYQNQUPTTCVBDD-UHFFFAOYSA-N
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Description

5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxadiazole ring system substituted with a 4-chloroanilino group and a nitro group, linked to a pyrimidine-2,4-dione moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzoxadiazole ring system. One common method involves the reaction of 4-chloroaniline with 2,1,3-benzoxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

The final step involves the coupling of the nitrated benzoxadiazole intermediate with a pyrimidine-2,4-dione derivative under basic conditions, typically using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling Reactions: Catalysts like copper(I) iodide (CuI) and ligands such as triphenylphosphine (PPh3).

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted aniline derivatives.

    Coupling: Formation of complex aromatic compounds with extended conjugation.

Scientific Research Applications

5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can exhibit strong fluorescence.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. For example, the nitro group can participate in redox reactions, while the chloroanilino group can form hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A simpler compound with a similar chloroanilino group but lacking the benzoxadiazole and pyrimidine-2,4-dione moieties.

    2-Chloro-4-nitroaniline: Contains both chloro and nitro groups but lacks the benzoxadiazole and pyrimidine-2,4-dione structures.

    Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, differing in the positions of the chlorine atoms.

Uniqueness

5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN7O5/c17-7-1-3-8(4-2-7)19-9-5-10(20-11-6-18-16(26)21-15(11)25)14(24(27)28)13-12(9)22-29-23-13/h1-6,19-20H,(H2,18,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQNQUPTTCVBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CNC(=O)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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